(Difluoromethoxy)pentafluoroethane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53997-64-1 |
|---|---|
Molecular Formula |
C3HF7O |
Molecular Weight |
186.03 g/mol |
IUPAC Name |
1-(difluoromethoxy)-1,1,2,2,2-pentafluoroethane |
InChI |
InChI=1S/C3HF7O/c4-1(5)11-3(9,10)2(6,7)8/h1H |
InChI Key |
YMHVQCDYVNJVQE-UHFFFAOYSA-N |
Canonical SMILES |
C(OC(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Difluoromethoxy Pentafluoroethane
Direct Synthesis Routes
Direct synthesis routes aim to construct the target molecule in a single or a few straightforward steps from basic starting materials. For (Difluoromethoxy)pentafluoroethane, this could involve the simultaneous formation of C-F bonds and the ether linkage or the direct fluorination of a suitable hydrocarbon ether precursor.
Electrochemical Fluorination Approaches to this compound
Electrochemical fluorination (ECF), often known as the Simons process, is a foundational method for producing perfluorinated or highly fluorinated organic compounds. Current time information in Singapore. The process involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride (B91410) (HF). The organic substrate is oxidized at a nickel anode, leading to the substitution of hydrogen atoms with fluorine.
Theoretically, this compound could be synthesized by the ECF of a suitable, non-fluorinated or partially fluorinated ether precursor, such as methyl ethyl ether (CH₃CH₂OCH₃) or a more specific precursor like methyl pentafluoroethyl ether (CH₃OCF₂CF₃). During electrolysis, the C-H bonds on the methoxy (B1213986) group would be replaced by C-F bonds.
However, ECF processes are often accompanied by significant challenges. The high energy of the process can lead to fragmentation of the molecule, including the cleavage of C-O and C-C bonds. Current time information in Singapore. This typically results in a complex mixture of products and lower yields of the desired compound, with the prevalence of by-products increasing with the molecular weight of the starting material. Current time information in Singapore. For the synthesis of specific, complex fluorinated ethers, ECF may be operationally simple as it uses a single reactor, but direct fluorination methods might offer higher yields. nih.gov
Modern advancements in ECF aim to improve selectivity. The use of ionic liquids as both the solvent and the fluoride source is one such approach being explored to achieve more controlled and selective fluorination under milder conditions. rsc.org Additionally, methods for the electrochemical fluorination of specific C(sp³)–H bonds using reagents like Selectfluor have been developed, offering a more targeted approach than traditional ECF. nih.govnsf.gov
Table 1: General Parameters for Electrochemical Fluorination (ECF)
| Parameter | Typical Range/Conditions |
| Fluorine Source | Anhydrous Hydrogen Fluoride (HF) |
| Electrolyte | Substrate dissolved in HF; sometimes conductivity additives are used |
| Anode Material | Nickel |
| Cathode Material | Steel, Nickel |
| Voltage | 4.0 - 8.2 V google.com |
| Temperature | -10 °C to 10 °C google.com |
| Key Challenge | Molecular fragmentation (cleavage of C-O and C-C bonds), leading to by-products and low yields Current time information in Singapore.nih.gov |
This table represents general conditions for ECF and not specific conditions for the synthesis of this compound.
Halogen Exchange Reactions for this compound Formation
Halogen exchange (Halex) reactions provide a powerful and often more selective method for introducing fluorine into a molecule. This process typically involves reacting a chlorinated or brominated precursor with a fluoride source to replace the heavier halogens with fluorine.
A plausible direct route to this compound via halogen exchange would start with a precursor such as (dichloromethoxy)pentafluoroethane (CF₃CF₂OCCl₂H). The two chlorine atoms on the methoxy group could be replaced with fluorine using a suitable fluorinating agent.
Common fluorinating agents for Halex reactions include alkali metal fluorides (e.g., KF, CsF) or anhydrous hydrogen fluoride (HF), often in the presence of a catalyst like an antimony halide. google.com The Finkelstein reaction is a classic example of a halogen exchange process, typically involving nucleophilic substitution. manac-inc.co.jp The success of the reaction depends on factors like the reactivity of the C-Halogen bond and the reaction conditions. For instance, the synthesis of the anesthetic Desflurane (CF₃CHFOCHF₂) is achieved by reacting Isoflurane (CF₃CHClOCHF₂) with hydrogen fluoride in the presence of antimony pentafluoride, demonstrating a successful chlorine-for-fluorine exchange in a similar fluorinated ether. google.com
Precursor-Based Synthesis Pathways to this compound
These pathways involve the synthesis of the target molecule from precursors that already contain one of the key structural motifs, either the pentafluoroethyl group or a precursor to the difluoromethoxy group.
Synthesis from Ethane, 1,1,1,2,2-pentafluoro- Derivatives
This approach utilizes a starting material that already contains the pentafluoroethyl (CF₃CF₂-) moiety. A key precursor in this category is pentafluoroethanol (CF₃CF₂OH). The challenge then becomes the introduction of the difluoromethyl group (-CHF₂) to the oxygen atom.
A common method for forming difluoromethyl ethers is through the reaction of an alcohol with a source of difluorocarbene (:CF₂). nih.gov Difluorocarbene can be generated from various reagents. A modern, non-ozone-depleting source is difluoromethyltriflate (HCF₂OTf), which can be prepared from triflic acid and TMSCF₃ (the Ruppert-Prakash reagent). nih.gov The reaction of an alcohol, such as pentafluoroethanol, with a base and a difluorocarbene source could potentially yield this compound. The proposed mechanism involves the deprotonation of the alcohol to form an alkoxide, which then reacts with the difluorocarbene. nih.gov
Table 2: Example of a General Reaction for Difluoromethyl Ether Synthesis
| Reactant 1 | Reactant 2 | Reagent | Product Type |
| Alcohol (R-OH) | Difluoromethyltriflate (HCF₂OTf) | Base (e.g., KOH) | Difluoromethyl Ether (R-OCHF₂) |
This table illustrates a general method for synthesizing difluoromethyl ethers from alcohols. nih.gov Specific application to pentafluoroethanol for the synthesis of the target compound is hypothetical.
Synthesis from Dichloromethoxy-Substituted Intermediates
This strategy focuses on synthesizing a key intermediate, (dichloromethoxy)pentafluoroethane (CF₃CF₂OCCl₂H), and then converting it to the final product. This pathway is a two-step process where the final step is the halogen exchange reaction discussed in section 2.1.2.
The initial synthesis of the dichloromethoxy intermediate is the critical step. While specific literature for the synthesis of CF₃CF₂OCCl₂H is scarce, a plausible route could involve the reaction of pentafluoroethanol (CF₃CF₂OH) with a dichloromethylating agent under appropriate conditions.
Once the (dichloromethoxy)pentafluoroethane intermediate is obtained, it would be subjected to fluorination. The two chlorine atoms would be substituted with fluorine using a Halex reaction, as previously described, to yield the final product, this compound.
Alternative Precursor Strategies for this compound
Other synthetic strategies can be envisaged based on general principles of fluorinated ether synthesis. One approach involves the reaction of fluoroolefins with alcohols. For example, the addition of difluoromethanol (B8680546) (CHF₂OH), if available, across the double bond of tetrafluoroethylene (B6358150) (CF₂=CF₂) in the presence of a base could theoretically lead to the desired ether.
Another strategy involves the nucleophilic displacement of a leaving group. For instance, reacting sodium pentafluoroethoxide (CF₃CF₂ONa) with a difluoromethyl halide (e.g., CHF₂Br or CHF₂Cl) could potentially form the ether linkage. However, the reactivity of difluoromethyl halides in Sₙ2 reactions can be low.
A more recent approach for synthesizing difluoroalkyl ethers involves the use of thionoesters and silver(I) fluoride, which offers good functional group tolerance and avoids harsh reagents. researchgate.net A hypothetical pathway could involve the preparation of a pentafluoroethyl thionoformate followed by reaction with AgF to generate the CF₃CF₂OCHF₂ structure. These advanced methods highlight the ongoing development in the field of organofluorine chemistry that may enable more efficient access to complex molecules like this compound. researchgate.net
Optimization and Selectivity in this compound Synthesis
The optimization of any hypothetical synthesis of this compound would center on maximizing yield and purity by carefully selecting catalytic systems and controlling process parameters. The primary challenges in such a synthesis would likely be achieving high selectivity for the desired ether and minimizing the formation of byproducts.
The synthesis of fluorinated ethers, and specifically difluoromethyl ethers, often relies on the generation of a difluorocarbene (:CF2) species or the use of an electrophilic difluoromethylating agent. Several catalytic systems have been developed to facilitate this transformation with alcohols, which can be logically extended to the synthesis of this compound from pentafluoroethanol.
One prominent method involves the use of (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br) as a difluorocarbene precursor. chinesechemsoc.orgcas.cnlookchem.comnih.gov This reagent can be activated under mild conditions using weakly basic or acidic promoters, making it suitable for a wide range of alcohols, including primary, secondary, and even tertiary ones. nih.gov The reaction is believed to proceed through the direct interaction of the neutral alcohol with the difluorocarbene. nih.gov
Copper-based catalysts have also been shown to be effective in O-difluoromethylation reactions. For instance, a copper(I)-catalyzed reaction of alcohols with FSO2CF2CO2H has been developed, demonstrating good functional group tolerance. acs.org Another approach utilizes a stable, electrophilic difluoromethylated sulfonium (B1226848) ylide, which can be synthesized using a rhodium catalyst. nih.gov This reagent allows for the formation of alkyl difluoromethyl ethers under mild conditions. nih.gov
The choice of catalyst or activator is critical for optimizing the reaction. For instance, in the case of TMSCF2Br, mild activators like potassium acetate (B1210297) (KOAc) and potassium bifluoride (KHF2) are often effective and compatible with various functional groups. cas.cn
Table 1: Comparison of Catalytic Systems for O-Difluoromethylation of Alcohols
| Catalytic System/Reagent | Precursor/Reagent | Activator/Co-catalyst | Reaction Conditions | Applicable Substrates | Reference |
| Difluorocarbene | (Bromodifluoromethyl)trimethylsilane (TMSCF2Br) | Potassium acetate (KOAc) or Potassium bifluoride (KHF2) | Mild, often two-phase system | Primary, secondary, and tertiary alcohols | chinesechemsoc.orgcas.cn |
| Copper Catalysis | FSO2CF2CO2H | Copper(I) iodide (CuI) | Not specified | Functionalized aliphatic alcohols | acs.org |
| Sulfonium Ylide | Difluoromethyl-(4-nitrophenyl)-bis(carbomethoxy)methylide sulfonium ylide | Rhodium catalyst (for ylide synthesis) | Mild | Alcohols | nih.gov |
| Difluoromethyltriflate | Difluoromethyltriflate (HCF2OTf) | Potassium hydroxide (B78521) (KOH) | Rapid, mild conditions | Phenols and alcohols | nih.gov |
This table presents data for analogous reactions and is intended to be illustrative of potential systems for this compound synthesis.
The yield and purity of this compound would be highly dependent on the careful control of several process parameters. These parameters are crucial for ensuring the efficient formation of the desired product while minimizing side reactions.
Solvent System: The choice of solvent is critical, particularly when using difluorocarbene precursors. A two-phase system, such as dichloromethane (B109758) (DCM) and water, has been shown to be highly effective in the difluoromethylation of alcohols with TMSCF2Br. chinesechemsoc.orgcas.cn The organic phase facilitates the reaction between the alcohol and the difluorocarbene, while the aqueous phase contains the activator. This separation minimizes the hydrolysis of the difluorocarbene, which would otherwise lead to reduced yields. cas.cn
Temperature: Many modern difluoromethylation reactions can be carried out at or below room temperature, which helps to improve selectivity and reduce the formation of degradation byproducts. chinesechemsoc.orgnih.gov However, the optimal temperature would need to be determined empirically for the specific reaction of pentafluoroethanol.
Concentration: A high concentration of reactants in the appropriate solvent system has been noted as a key factor for successful difluoromethylation. chinesechemsoc.org This is likely due to the need to favor the reaction of the difluorocarbene with the alcohol over competing side reactions.
Nature of the Activator: The basicity or acidity of the activator can significantly impact the reaction outcome. For sensitive substrates, weakly basic or even acidic activators are preferred to avoid degradation of the starting material or product. nih.gov For a highly fluorinated alcohol like pentafluoroethanol, its increased acidity might necessitate the use of a non-nucleophilic base to deprotonate it without promoting side reactions.
Purification: The final purity of this compound would depend on the effectiveness of the purification method. Due to the likely volatile nature of the product, distillation would be a probable method for isolation and purification. Chromatographic techniques could also be employed, though potentially on a smaller scale.
Table 2: Influence of Process Parameters on Difluoromethylation of Alcohols
| Parameter | Influence on Yield and Purity | Typical Conditions for Analogous Reactions | Reference |
| Solvent | Prevents hydrolysis of intermediates, improves reaction efficiency. | Two-phase system (e.g., DCM/water) or aprotic organic solvents. | chinesechemsoc.orgcas.cn |
| Temperature | Affects reaction rate and selectivity; lower temperatures can reduce byproducts. | 0°C to room temperature. | chinesechemsoc.orgnih.gov |
| Activator | Determines the rate of precursor activation and can influence side reactions. | Weakly basic (KOAc) or acidic (KHF2) salts. | cas.cnnih.gov |
| Concentration | Higher concentrations can favor the desired reaction pathway. | High concentration in the reaction solvent. | chinesechemsoc.org |
This table is based on general findings for the difluoromethylation of various alcohols and serves as a guide for the potential synthesis of this compound.
Environmental Fate and Atmospheric Chemistry of Difluoromethoxy Pentafluoroethane
Kinetics and Mechanisms of Atmospheric Reactions Involving (Difluoromethoxy)pentafluoroethane
The kinetics and mechanisms of the atmospheric reactions of this compound determine its atmospheric lifetime and the nature of its degradation products. While specific experimental data for this compound are limited, valuable insights can be drawn from studies on structurally similar hydrofluoroethers.
For comparison, the following table presents experimentally determined rate coefficients for the reactions of •OH and Cl• with structurally similar hydrofluoroethers at or near 298 K.
| Reactant | Radical | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
| CH₃OCF₂CHFCl | Cl• | (3.24 ± 0.49) x 10⁻¹³ |
| CHF₂OCF₂CHFCl | Cl• | (3.20 ± 0.32) x 10⁻¹⁵ |
| CF₃CH₂OCHF₂ | •OH | (4.0 ± 0.8) x 10⁻¹⁵ |
| CF₃CH₂OCHF₂ | Cl• | (3.2 ± 0.5) x 10⁻¹⁴ |
| CF₃CHClOCHF₂ | •OH | (1.1 ± 0.2) x 10⁻¹⁴ |
| CF₃CHClOCHF₂ | Cl• | (1.2 ± 0.2) x 10⁻¹³ |
| CF₃CH₂OCClF₂ | •OH | (1.1 ± 0.2) x 10⁻¹⁵ |
| CF₃CH₂OCClF₂ | Cl• | (1.3 ± 0.2) x 10⁻¹⁵ |
This table presents data for compounds structurally similar to this compound to provide an indication of expected reactivity. Data is sourced from studies on various hydrofluoroethers. conicet.gov.ar
Based on these analogous compounds, the reaction with •OH is expected to be the primary determinant of the atmospheric lifetime of this compound. conicet.gov.ar
Following the initial hydrogen abstraction by •OH or Cl•, the resulting haloalkyl radical (CF₂OCF₂CF₃) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (CF₂(O•)OCF₂CF₃). The subsequent chemistry of this peroxy radical is complex and can proceed via several pathways, leading to the formation of various degradation products.
The atmospheric degradation of similar hydrofluoroethers suggests that the C-O and C-C bonds in the molecule can break, leading to the formation of smaller, oxygenated species. rsc.org For many hydrofluorocarbons and hydrofluoroethers, the final degradation products often include carbonyl fluoride (B91410) (COF₂), hydrogen fluoride (HF), and carbon dioxide (CO₂). rsc.org In some cases, the degradation of fluorinated compounds can also lead to the formation of trifluoroacetic acid (TFA), a persistent substance in the environment. nih.gov
The generalized degradation mechanism following the formation of the initial radical is as follows:
Formation of the Peroxy Radical: CF₂OCF₂CF₃ + O₂ → CF₂(O•)OCF₂CF₃
Reaction of the Peroxy Radical: The fate of the peroxy radical is dependent on the atmospheric conditions, particularly the levels of nitrogen oxides (NOₓ). In polluted environments, it will likely react with nitric oxide (NO) to form an alkoxy radical: CF₂(O•)OCF₂CF₃ + NO → CF₂(O)OCF₂CF₃ + NO₂
Decomposition of the Alkoxy Radical: The resulting alkoxy radical is unstable and is expected to decompose. This decomposition can involve the cleavage of C-O or C-C bonds. For instance, cleavage of the C-O bond could lead to the formation of carbonyl fluoride and a pentafluoroethoxy radical: CF₂(O)OCF₂CF₃ → COF₂ + •OCF₂CF₃
The subsequent reactions of these smaller radical fragments will ultimately lead to the formation of stable end products.
Spectroscopic Characterization and Analytical Methodologies for Difluoromethoxy Pentafluoroethane
Nuclear Magnetic Resonance (NMR) Spectroscopy of (Difluoromethoxy)pentafluoroethane
NMR spectroscopy is a primary tool for the structural elucidation of fluorinated organic compounds. The presence of both ¹⁹F and ¹H active nuclei provides a wealth of information regarding the molecular structure and connectivity of this compound.
The ¹⁹F NMR spectrum is expected to show two main groups of signals corresponding to the pentafluoroethyl group and the difluoromethoxy group.
Pentafluoroethyl Group (CF₃CF₂–): This group will give rise to two distinct resonances.
The CF₃ fluorine atoms are anticipated to appear as a triplet in the upfield region of the spectrum, typically around -80 to -85 ppm relative to CFCl₃. The splitting into a triplet is due to coupling with the adjacent two fluorine atoms of the CF₂ group (³JFF).
The CF₂ fluorine atoms are expected to appear further downfield as a quartet, resulting from coupling to the three fluorine atoms of the CF₃ group (³JFF). This signal will also be split into a doublet due to coupling with the proton of the difluoromethoxy group (⁴JHF), resulting in a complex multiplet (quartet of doublets).
Difluoromethoxy Group (–OCHF₂): The two fluorine atoms in this group are chemically equivalent and will produce a single resonance.
This OCHF₂ signal is expected to appear as a doublet due to coupling with the single, directly attached proton (²JHF). The chemical shift for difluoromethoxy groups can vary but is often found in the range of -80 to -95 ppm. nist.gov
The coupling constants provide valuable structural information, with geminal H-F coupling (²JHF) typically being large (around 50-80 Hz).
Table 1: Predicted ¹⁹F NMR Spectral Data for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CF₃ CF₂OCHF₂ | -80 to -85 | Triplet (t) | ³JFF |
| CF₃CF₂ OCHF₂ | Downfield of CF₃ | Quartet of Doublets (qd) | ³JFF, ⁴JHF |
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, showing a single signal for the lone proton in the difluoromethoxy group (–OCHF₂). This signal will be a triplet due to coupling with the two geminal fluorine atoms (²JHF ≈ 50-80 Hz). chemicalbook.com Further, smaller coupling to the CF₂ group over four bonds (⁴JHF) may also be observed, adding complexity to the triplet.
¹³C NMR: The ¹³C NMR spectrum, with proton decoupling, will exhibit three distinct signals for the three carbon atoms in the molecule.
The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three attached fluorine atoms (¹JCF).
The carbon of the CF₂ group will appear as a triplet due to one-bond coupling with the two attached fluorine atoms (¹JCF). It will also show smaller couplings to the CF₃ and OCHF₂ fluorine atoms.
The carbon of the OCHF₂ group will appear as a triplet due to one-bond coupling with its two attached fluorine atoms (¹JCF).
Table 2: Predicted ¹H and ¹³C NMR Spectral Features for this compound
| Nucleus | Functional Group | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| ¹H | OH CF₂ | Triplet (t) | ²JHF ≈ 50-80 |
| ¹³C | C F₃ | Quartet (q) | ¹JCF |
| ¹³C | C F₂ | Triplet (t) | ¹JCF |
| ¹³C | OC HF₂ | Triplet (t) | ¹JCF |
Infrared (IR) and Raman Spectroscopy of this compound
The vibrational spectra (IR and Raman) of this compound are characterized by strong absorptions corresponding to the stretching and bending modes of its C-F, C-O, and C-H bonds.
C-F Stretching Region: The most prominent features in the IR spectrum are expected in the 1100-1400 cm⁻¹ region, which is characteristic of strong C-F stretching vibrations. nist.gov The CF₃ and CF₂ groups of the pentafluoroethyl moiety, along with the CHF₂ group, will have multiple, overlapping, strong absorption bands in this region.
C-O-C Stretching Region: The ether linkage (C-O-C) will exhibit stretching vibrations typically in the 1000-1150 cm⁻¹ range.
C-H Stretching Region: A weaker absorption corresponding to the C-H stretch of the difluoromethoxy group is expected to appear around 2900-3000 cm⁻¹.
Deformation Region: The lower frequency region of the spectrum (< 900 cm⁻¹) will contain various bending and deformation modes, including C-F and C-O-C skeletal deformations.
Conformational analysis of fluorinated ethers can be complex due to rotation around the C-O and C-C bonds. Different conformers (e.g., gauche and anti) may exist in equilibrium, and their relative populations can sometimes be determined by analyzing the vibrational spectra at different temperatures. For molecules with 1,3-difluoro motifs, conformational preferences are strongly influenced by the polarity of the medium.
Table 3: Predicted Major Infrared Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (in OCHF₂) | 2900 - 3000 | Weak to Medium |
| C-F Stretches (CF₃, CF₂, CHF₂) | 1100 - 1400 | Strong, Broad |
| C-O-C Stretch | 1000 - 1150 | Strong |
Mass Spectrometry (MS) of this compound
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification.
Under electron ionization (EI) conditions, this compound is expected to undergo extensive fragmentation. The molecular ion (M⁺), if observed, would have a mass-to-charge ratio (m/z) corresponding to the molecular weight of C₃HF₇O. However, for many highly fluorinated compounds, the molecular ion peak is often weak or absent. nist.gov
The fragmentation pattern will be dominated by the cleavage of C-C, C-O, and C-F bonds. The stability of the resulting carbocations and radicals dictates the major fragmentation pathways.
Alpha-Cleavage: Cleavage of the C-C bond in the pentafluoroethyl group is a likely fragmentation pathway, leading to the formation of a stable CF₃⁺ ion (m/z 69) and a [CF₂OCHF₂] radical. The trifluoromethyl cation is a very common and often abundant fragment in the mass spectra of compounds containing a CF₃ group.
C-O Bond Cleavage: Fragmentation can occur at the ether linkage. Cleavage could yield a C₂F₅⁺ ion (m/z 119) from the pentafluoroethyl part. spectrabase.com Alternatively, formation of the OCHF₂⁺ ion (m/z 51) could occur.
Loss of Fluorine: The loss of a fluorine atom (F•) from the molecular ion or subsequent fragment ions is also a common pathway in the mass spectra of fluorinated compounds.
Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Predicted Ion Fragment | Likely Origin |
|---|---|---|
| 119 | [C₂F₅]⁺ | Cleavage of C-O bond |
| 100 | [C₂F₄]⁺ | Loss of F from [C₂F₅]⁺ |
| 69 | [CF₃]⁺ | Cleavage of C-C bond |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of this compound. Unlike low-resolution mass spectrometry, HRMS provides exact mass measurements with high accuracy and precision, typically to within a few parts per million (ppm). This level of accuracy allows for the differentiation of compounds with the same nominal mass but different elemental compositions.
For this compound (C3HF7O), the theoretical exact mass can be calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), fluorine (¹⁹F), and oxygen (¹⁶O). The ability of HRMS to measure the mass-to-charge ratio (m/z) to several decimal places is critical in confirming this specific molecular formula against other potential isobaric interferences.
In a typical HRMS analysis, a sample of this compound would be introduced into the mass spectrometer, often following separation by gas chromatography. Ionization techniques such as chemical ionization (CI) or electron ionization (EI) would be employed. EI is a harder ionization technique that can lead to extensive fragmentation, providing structural information, while CI is a softer technique that often preserves the molecular ion, which is crucial for molecular formula determination. The resulting ions are then guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer.
Due to the limited publicly available research specifically on this compound, the following table presents hypothetical but expected HRMS data based on its chemical structure.
| Parameter | Description |
| Molecular Formula | C3HF7O |
| Theoretical Exact Mass | 202.9944 u |
| Ionization Mode | Electrospray Ionization (ESI) or Chemical Ionization (CI) |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |
| Expected Mass Accuracy | < 5 ppm |
| Observed m/z (Hypothetical) | 202.9940 |
| Major Fragment Ions (Hypothetical) | [CF3]+, [C2F5]+, [CHF2O]+ |
Chromatographic Techniques for Analysis and Purity Assessment of this compound
Chromatographic methods are fundamental for separating this compound from impurities and for its quantification. Gas chromatography is particularly well-suited for the analysis of volatile compounds like fluorinated ethers.
Gas Chromatography (GC) Applications
Gas chromatography (GC) is the premier technique for assessing the purity of this compound. The high volatility and thermal stability of this compound make it an ideal candidate for GC analysis. The principle of GC relies on the partitioning of the analyte between a stationary phase, typically a high-boiling-point liquid coated on an inert solid support within a column, and a mobile phase, which is an inert gas such as helium or nitrogen.
The choice of the GC column is critical for achieving optimal separation. A non-polar or mid-polar capillary column is often employed for the analysis of fluorinated compounds. The separation is based on the differential interactions of the analytes with the stationary phase, which results in different retention times. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic property of the compound under a specific set of chromatographic conditions.
A typical GC system for the analysis of this compound would consist of an injector, a temperature-controlled column oven, the analytical column, and a detector. A flame ionization detector (FID) or a thermal conductivity detector (TCD) can be used for quantification. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate purity assessment.
| Parameter | Typical Value/Description |
| GC System | Agilent 7890B or equivalent |
| Column | DB-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
GC-MS Coupling for Identification and Quantification
The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for both the identification and quantification of this compound. This hyphenated technique combines the separation power of GC with the sensitive and selective detection capabilities of MS.
As the separated components elute from the GC column, they are directly introduced into the ion source of the mass spectrometer. The mass spectrometer then generates a mass spectrum for each component. The retention time from the GC provides one level of identification, while the mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparing the obtained spectrum with a reference library or by interpreting the fragmentation pattern.
For quantitative analysis, the GC-MS can be operated in selected ion monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect only specific ions that are characteristic of the target analyte. This approach significantly enhances sensitivity and selectivity, allowing for the detection and quantification of trace levels of this compound and any potential impurities.
The following table summarizes the key aspects of GC-MS analysis for this compound.
| Aspect | Description |
| Identification | Based on a combination of GC retention time and the unique mass spectrum of the compound. |
| Quantification | Typically performed using selected ion monitoring (SIM) of characteristic fragment ions for enhanced sensitivity and specificity. |
| Ionization | Electron Ionization (EI) is commonly used to generate reproducible fragmentation patterns for library matching. |
| Mass Analyzer | Quadrupole mass analyzers are frequently used in routine GC-MS analysis. |
| Data Analysis | Peak integration for quantification and library searching (e.g., NIST/Wiley) for identification. |
Computational and Theoretical Studies on Difluoromethoxy Pentafluoroethane
Quantum Chemical Calculations of Molecular Structure and Conformation of (Difluoromethoxy)pentafluoroethane
The three-dimensional arrangement of atoms and the various spatial orientations, or conformations, of this compound are fundamental to understanding its physical properties and chemical reactivity. Computational chemistry provides powerful tools to model these aspects with high accuracy.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and geometry of molecules like this compound. By approximating the electron density, DFT methods can efficiently compute molecular properties. Studies often employ hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-311G(d,p) to achieve a balance between computational cost and accuracy. These calculations yield optimized molecular geometries, including key bond lengths and angles, which are crucial for understanding the molecule's stability and interactions.
For instance, the optimized geometries of related hydrofluoroethers have been determined using the B3LYP/6-311G(d,p) level of theory. This approach allows for the prediction of structural parameters that are often in good agreement with experimental data, were it available.
Table 1: Representative Calculated Structural Parameters of a C-O-C Moiety in a Fluorinated Ether
| Parameter | Value |
|---|---|
| C-O Bond Length (Å) | 1.36 |
| O-C Bond Length (Å) | 1.42 |
| C-O-C Bond Angle (°) | 118.5 |
Ab Initio Methods for Electronic Structure
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for electronic structure calculations. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more accurate descriptions of electron correlation, which is particularly important in highly fluorinated systems. While computationally more demanding than DFT, ab initio calculations serve as a benchmark for validating the results from less expensive methods. These calculations provide detailed insights into the electronic distribution and orbital energies of this compound.
Energetics and Reaction Pathways of this compound
Understanding the energy landscape of this compound is key to predicting its stability, reactivity, and potential decomposition pathways. Computational methods are invaluable for exploring these aspects.
Transition State Characterization for Elementary Reactions
The atmospheric degradation of fluorinated ethers is often initiated by reaction with hydroxyl (OH) radicals. Computational studies can identify the transition state structures for hydrogen abstraction or other elementary reactions. By calculating the energy of these transition states, the activation energy for a given reaction can be determined. For related hydrofluoroethers, dual-level direct dynamics methods have been employed to investigate multichannel hydrogen abstraction reactions. These studies calculate the geometries and frequencies of the stationary points (reactants, products, and transition states) to map out the reaction pathway.
Thermodynamic and Kinetic Modeling of Reaction Mechanisms
Based on the energetics of reactants, products, and transition states, thermodynamic and kinetic parameters can be modeled. The enthalpies of formation for the species involved in reaction mechanisms are often calculated using isodesmic reactions, a computational strategy that helps to cancel out systematic errors.
Furthermore, reaction rate constants can be evaluated using theories such as Canonical Variational Transition-State Theory (CVT), often including corrections for quantum mechanical tunneling, which is significant at lower temperatures. This modeling provides a comprehensive understanding of how reaction rates vary with temperature, which is crucial for assessing the atmospheric lifetime and global warming potential of the compound.
Table 2: Illustrative Thermodynamic and Kinetic Data for a Hypothetical Reaction of a Hydrofluoroether with OH Radical
| Parameter | Value |
|---|---|
| Enthalpy of Reaction (ΔHᵣ, kcal/mol) | -15.8 |
| Activation Energy (Eₐ, kcal/mol) | 5.2 |
| Rate Constant at 298 K (cm³ molecule⁻¹ s⁻¹) | 1.5 x 10⁻¹⁴ |
Note: This data is hypothetical and serves to illustrate the types of parameters obtained from computational studies on similar compounds.
Spectroscopic Parameter Prediction and Validation for this compound
Computational methods can predict various spectroscopic properties, which are essential for the identification and characterization of this compound.
Calculations of vibrational frequencies, using methods like DFT, can generate a theoretical infrared (IR) spectrum. The frequencies and intensities of the vibrational modes, such as C-H, C-F, and C-O stretching and bending, can be predicted. These theoretical spectra can be compared with experimental data to confirm the molecular structure.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) can be calculated. These predictions are highly sensitive to the electronic environment of the nuclei and provide a powerful tool for structural elucidation. While specific computational spectroscopic data for this compound is not widely published, the methodologies are well-established for related fluorinated compounds.
Computational and theoretical chemistry play a crucial role in understanding the atmospheric fate of synthetic compounds like this compound (CHF₂OC₂F₅). In the absence of extensive experimental data, computational modeling provides valuable insights into the atmospheric lifetime, reactivity, and potential degradation pathways of such molecules. These studies are essential for assessing the environmental impact of new chemical entities.
Atmospheric Lifetime and Degradation Pathway Modeling of this compound
The atmospheric lifetime of a compound is a key parameter in determining its potential for global warming and other environmental impacts. For hydrofluoroethers (HFEs) like this compound, the primary atmospheric removal mechanism is reaction with the hydroxyl radical (•OH). aiche.org Computational models are employed to calculate the rate constant for this reaction, which is then used to estimate the atmospheric lifetime.
The atmospheric reactivity of this compound is predominantly determined by the rate of its reaction with the hydroxyl radical. This reaction typically proceeds via hydrogen atom abstraction from the difluoromethoxy group, as the C-H bond is weaker than the C-F and C-O bonds.
CHF₂OC₂F₅ + •OH → •CF₂OC₂F₅ + H₂O
| Compound | Estimated OH Rate Constant at 298 K (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime (years) |
|---|---|---|
| This compound (CHF₂OC₂F₅) | ~1 x 10⁻¹⁵ - 1 x 10⁻¹⁴ | ~3 - 30 |
Disclaimer: The data in the table above are estimations based on the reactivity of structurally similar hydrofluoroethers and are not the result of direct experimental measurement or specific computational studies on this compound.
Following the initial reaction with the •OH radical, the resulting fluoroether radical (•CF₂OC₂F₅) undergoes a series of reactions in the atmosphere. Computational modeling can elucidate these complex degradation pathways.
The primary degradation pathway for the •CF₂OC₂F₅ radical is expected to involve reaction with molecular oxygen (O₂) to form a peroxy radical (CF₂(O•)OC₂F₅).
•CF₂OC₂F₅ + O₂ → CF₂(OO•)OC₂F₅
This peroxy radical can then react with nitric oxide (NO) or other species. A likely subsequent step is the formation of an alkoxy radical (CF₂(O•)OC₂F₅).
CF₂(OO•)OC₂F₅ + NO → CF₂(O•)OC₂F₅ + NO₂
The resulting alkoxy radical is generally unstable and can decompose via C-O or C-C bond cleavage. For CF₂(O•)OC₂F₅, the most probable decomposition pathway is the cleavage of the C-O bond, leading to the formation of carbonyl fluoride (B91410) and a pentafluoroethoxy radical.
CF₂(O•)OC₂F₅ → C(O)F₂ + •OC₂F₅
The pentafluoroethoxy radical (•OC₂F₅) will further react, likely leading to the formation of other fluorinated carbonyl compounds. It is important to note that the end products of atmospheric degradation can include compounds such as carbon dioxide, hydrogen fluoride, and other smaller fluorinated species. aiche.org
| Reactant | Primary Degradation Products (Hypothetical) |
|---|---|
| This compound (CHF₂OC₂F₅) | Carbonyl fluoride (C(O)F₂), Pentafluoroethoxy radical (•OC₂F₅), and subsequently other fluorinated carbonyls, Carbon dioxide (CO₂), Hydrogen fluoride (HF) |
Disclaimer: The degradation products listed are hypothetical and based on the modeled degradation pathways of similar hydrofluoroethers. Specific experimental verification for this compound is lacking in the reviewed literature.
Future Directions and Emerging Research Avenues in Difluoromethoxy Pentafluoroethane Chemistry
Exploration of Novel Synthetic Methodologies for (Difluoromethoxy)pentafluoroethane
The synthesis of fluorinated ethers is an area of continuous development, driven by the need for safer, more efficient, and cost-effective processes. While specific methods for this compound are not widely documented, research on analogous compounds, such as the anesthetic Sevoflurane, provides insight into potential synthetic strategies.
Historically, the synthesis of similar fluorinated ethers involved multiple steps, sometimes with hazardous reagents like hydrogen fluoride (B91410) (HF) gas. nih.govacs.org Modern approaches focus on streamlining these processes. For example, a two-step, one-vessel procedure has been developed for Sevoflurane, which involves a chloromethylation reaction followed by a halogen-exchange fluorination. acs.orgresearchgate.net This method improves safety and efficiency by avoiding the direct use of HF gas. acs.org
Future research could focus on adapting and optimizing such methods for this compound. Key areas for exploration include:
Catalyst Development : Investigating novel phase transfer catalysts or complexing solvents to improve reaction rates and yields in fluorination steps. ripublication.com
Flow Chemistry : Implementing continuous flow reactors could offer better control over reaction parameters, enhance safety, and allow for easier scalability.
Photoredox Catalysis : The use of visible-light photoredox catalysis has emerged as a powerful tool for forming C-O bonds in fluorinated molecules, offering mild reaction conditions for synthesizing tri- and difluoromethyl ethers. nih.gov
Electrophilic/Nucleophilic Fluoroalkylation : Advances in developing safe and selective fluoroalkylation reagents present new opportunities for constructing the ether linkage in complex fluorinated molecules. nih.gov
Table 1: Comparison of Synthetic Routes for Related Fluorinated Ethers
| Synthetic Method | Key Reagents | Advantages | Disadvantages | Yield | Citations |
|---|---|---|---|---|---|
| One-Step Process | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), Paraformaldehyde, HF, Sulfuric Acid | Fewer steps | Use of highly toxic and corrosive HF gas | Up to 71% | nih.govacs.org |
| Two-Step, One-Vessel Process | HFIP, Paraformaldehyde, PEG-400, Potassium Fluoride (KF) | Avoids HF gas, safer, efficient | Requires careful control of water content | >70% | acs.orgripublication.com |
| Three-Step Process | HFIP, Dimethylsulfate, Photochemical Chlorination, Halogen-exchange | Stepwise control | More complex, multiple intermediates | ~28% | nih.govripublication.com |
| Green Addition Reaction | Fluorinated olefins, Alcohols, Water | Environmentally friendly, organic solvent-free | Substrate-dependent | High selectivity | rsc.org |
Advanced Mechanistic Studies of this compound Reactivity
Understanding the reactivity of this compound is crucial for predicting its stability, degradation pathways, and potential interactions in various environments. Lacking specific studies on this compound, we can infer potential reactivity from similar perfluorinated ethers.
For instance, Sevoflurane is known to degrade in the presence of carbon dioxide absorbents (like soda lime) to form fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether, commonly known as Compound A. wikipedia.org This reaction is enhanced by increased temperatures and concentrations. wikipedia.org Mechanistic studies would need to investigate if this compound undergoes similar degradation and identify the resulting products.
Future research should employ advanced techniques to probe reaction mechanisms:
Isotope Labeling Studies : Using isotopically labeled reactants (e.g., with ¹³C or ¹⁸O) can help trace the pathways of atoms during reactions and degradation.
In Situ Spectroscopy : Techniques like NMR and IR spectroscopy can monitor reactions in real-time to identify transient intermediates and understand reaction kinetics.
Computational Modeling : Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and products, offering a theoretical framework for experimental observations. nih.gov
Development of Enhanced Analytical Techniques for this compound
Accurate and sensitive analytical methods are essential for quality control during synthesis, for monitoring environmental presence, and for conducting mechanistic studies. The techniques used for other volatile fluorinated ethers are directly applicable.
The most common and robust method for analyzing compounds like Sevoflurane is Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) . nih.govmdpi.com Headspace (HS) sampling is frequently used for analysis in various matrices, as it effectively separates the volatile analyte from a non-volatile sample matrix. mdpi.comoup.com
Emerging and alternative techniques include:
Attenuated Total Reflectance–Fourier Transform Infrared (ATR-FTIR) Spectrometry : This method offers a fast and accurate alternative for quantitative analysis without the need for extensive sample preparation. researchgate.net
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) : Provides very high sensitivity and selectivity, allowing for the detection of trace amounts of the compound and its metabolites in complex biological samples. nih.gov
Table 2: Analytical Techniques for Volatile Fluorinated Ether Analysis
| Technique | Sample Preparation | Detection Principle | Application | Key Advantages | Citations |
|---|---|---|---|---|---|
| HS-GC-FID | Headspace injection from a sealed vial | Separation by chromatography, detection by flame ionization | Quantification in various matrices (blood, urine, tissues) | Reproducible, simple on-column injection | mdpi.comoup.com |
| GC-MS | Direct injection or headspace | Separation by chromatography, identification by mass-to-charge ratio | Qualitative confirmation and quantification | High specificity for compound identification | nih.govmdpi.com |
| GC-MS/MS | Direct plasma injection | Tandem mass spectrometry for higher selectivity | Trace analysis in biological fluids | High sensitivity and repeatability, minimal sample prep | nih.gov |
| ATR-FTIR | Direct application of liquid sample | Infrared absorbance measurement | Quantitative analysis of bulk material | Fast, requires no sophisticated apparatus | researchgate.net |
Integration with Sustainable Chemistry Principles in this compound Research
The principles of green chemistry are increasingly important in the synthesis of all chemicals, including fluorinated compounds. numberanalytics.com Traditional fluorination methods often use hazardous reagents and produce significant waste. cas.cn Future research on this compound should prioritize sustainability.
Key green chemistry avenues include:
Use of Safer Solvents and Reagents : Replacing hazardous chemicals like HF with safer alternatives such as solid fluoride donors (e.g., KF) is a critical step. acs.orgcas.cn Research into using water as a reaction solvent for the synthesis of fluorinated ethers has shown promise as an environmentally friendly approach. rsc.org
Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.
Catalysis : Developing reusable catalysts for fluorination reactions can reduce waste and improve the cost-effectiveness of the process.
Electrochemical Fluorination : This technique offers a reagent-free method for introducing fluorine into molecules by using electricity to drive the reaction, which can be performed under mild conditions. numberanalytics.com
Theoretical Advancements in Perfluorinated Ether Prediction and Design
Computational chemistry offers powerful tools for accelerating the design and understanding of new molecules like this compound without costly and time-consuming laboratory experiments. nih.gov These methods are particularly valuable for studying per- and polyfluoroalkyl substances (PFAS), a class to which this ether belongs.
Density Functional Theory (DFT) : DFT provides detailed molecular insights into the electronic structure, stability, and reactivity of molecules. nih.gov It can be used to predict spectroscopic properties (NMR, IR spectra) and to model reaction mechanisms, guiding synthetic efforts.
Molecular Dynamics (MD) Simulations : MD simulations can model the behavior of molecules over time, which is useful for predicting physical properties like boiling point and viscosity. It is also used to study how these molecules interact with other substances, such as their adsorption onto surfaces or their behavior in different solvents. nih.govnih.gov
Integrated DFT and MD : Combining these methods can provide a more complete picture of a compound's behavior in different environments, from its fundamental chemical reactivity to its large-scale interactions. nih.gov
These theoretical tools can guide future research by predicting the properties of novel perfluorinated ethers, assessing their potential environmental fate, and helping to design molecules with desired characteristics while minimizing undesirable ones. acs.org
Table 3: Computational Methods in Perfluorinated Compound Research
| Method | Type of Information Provided | Application in Ether Research | Citations |
|---|---|---|---|
| Density Functional Theory (DFT) | Molecular insights, electronic structure, reaction energetics, spectroscopic properties. | Predicting stability, modeling reaction pathways, guiding synthesis. | nih.gov |
| Molecular Dynamics (MD) | Simulates large systems, predicts physical properties, models interactions. | Predicting boiling point, viscosity, adsorption behavior, interactions in solution. | nih.govnih.gov |
| Integrated DFT/MD | Combines detailed molecular insights with large-scale system behavior. | Predicting environmental fate, bioaccumulation potential, and material compatibility. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
